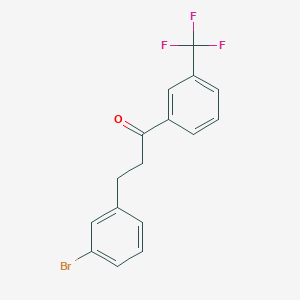
3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone
Overview
Description
3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone is a chemical compound characterized by its bromophenyl and trifluoromethyl groups
Mechanism of Action
Target of Action
Many compounds with similar structures are known to target enzymes or receptors in the body, altering their function. The specific target would depend on the exact structure and properties of the compound .
Mode of Action
The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or blocking a receptor’s function. This interaction often involves the formation of a complex between the compound and its target .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might inhibit a pathway involved in disease progression, thereby exerting a therapeutic effect .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .
Result of Action
The compound’s action could result in various molecular and cellular effects, depending on its target and mode of action. These effects could range from altered cell signaling to changes in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone typically involves the following steps:
Bromination: The starting material, propiophenone, undergoes bromination to introduce the bromophenyl group.
Trifluoromethylation: The brominated compound is then treated with a trifluoromethylating agent to introduce the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: The compound is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone is unique due to its combination of bromophenyl and trifluoromethyl groups. Similar compounds include:
3-(3-Chlorophenyl)-3'-trifluoromethylpropiophenone: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-3'-methylpropiophenone: Similar structure but with a methyl group instead of trifluoromethyl.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPCPUURSBGUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180287 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-54-8 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


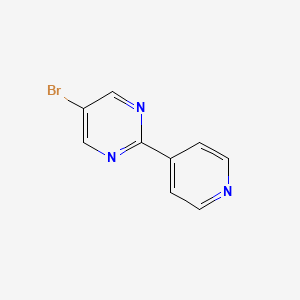
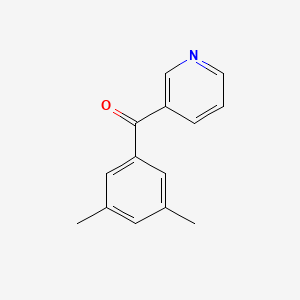
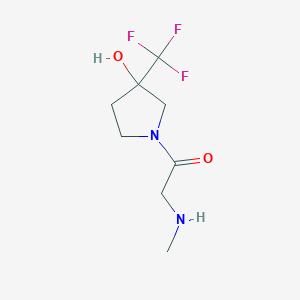
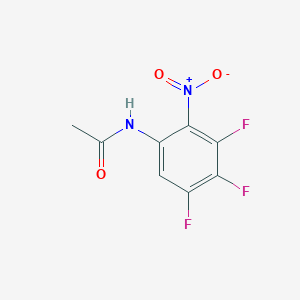
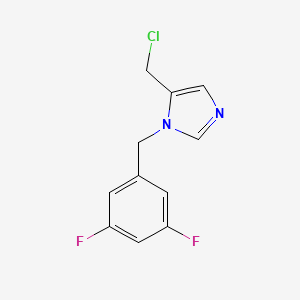
![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)
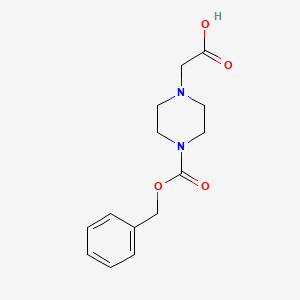
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)
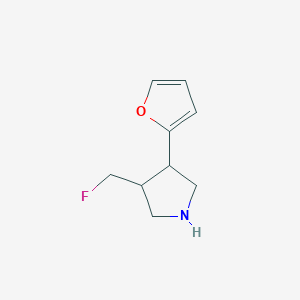
![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)
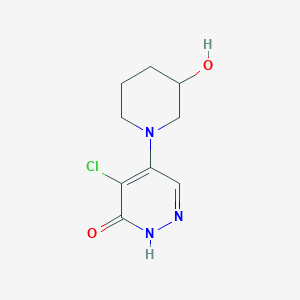
![5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B1532044.png)
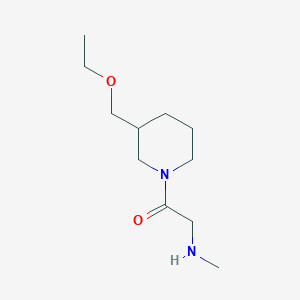
![hexahydrocyclopenta[c]pyrrole-3a(1H)-carbonitrile](/img/structure/B1532048.png)
